molecular formula C17H18ClN5O2S B2803199 N-(2-chloro-4-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1040652-75-2

N-(2-chloro-4-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2803199
CAS No.: 1040652-75-2
M. Wt: 391.87
InChI Key: XORQJYUNRQDTMQ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a useful research compound. Its molecular formula is C17H18ClN5O2S and its molecular weight is 391.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound N-(2-chloro-4-methylphenyl)-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide belongs to a class of fused heterocyclic 1,2,4-triazoles known for their varied biological properties. Research into similar compounds has led to the development of novel acetamides with 1,2,4-oxadiazole cycles, showcasing a method for synthesizing functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives with potential pharmacological applications (Karpina et al., 2019). Further studies have synthesized compounds like 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, elucidated through spectroscopic techniques and XRD analysis, emphasizing the importance of structural analysis in medicinal chemistry (Sallam et al., 2021).

Antimicrobial and Antiproliferative Activity

Novel 1,2,4-triazoles and thiadiazoles derivatives, including compounds similar to the subject chemical, have been synthesized and evaluated for their antibacterial and antifungal activities, indicating significant antimicrobial potential for specific derivatives (Abbady, 2014). Another study focused on s-Triazolo[3,4-b][1,3,4]thiadiazoles, s-Triazolo[3,4-b][1,3,4]thiadiazines, and s-Triazolo[3′,4′:2,3]thiadiazino[5,6-b]quinoxaline derivatives, which were synthesized and showed promising bioactivity including antibacterial, antifungal, and antitubercular properties (Shiradkar & Kale, 2006).

Catalysis and Chemical Reactions

The reactivity of related heterocyclic compounds under various conditions has been explored, showcasing their potential in catalysis and as intermediates in organic synthesis. For instance, studies on methyl (3,6-dichloropyridazin-4-yl)acetate have provided insights into nucleophilic displacement reactions crucial for the synthesis of complex heterocyclic structures (Adembri et al., 1976).

Anticancer and PI3K Inhibition

Modifications of similar triazolopyridine derivatives to enhance anticancer effects and reduce toxicity have been reported. A study on N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide derivatives highlighted their potent antiproliferative activities against human cancer cell lines and PI3K inhibition, suggesting a promising direction for anticancer therapy development (Wang et al., 2015).

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2S/c1-10(2)26-16-7-6-14-20-22(17(25)23(14)21-16)9-15(24)19-13-5-4-11(3)8-12(13)18/h4-8,10H,9H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORQJYUNRQDTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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